![molecular formula C21H18N4O2S B2568416 1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-10-4](/img/structure/B2568416.png)

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

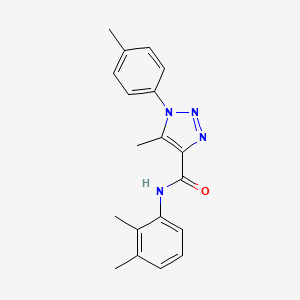

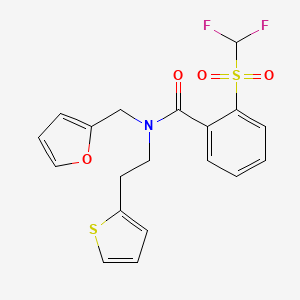

The compound “1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyridazine ring, and a tolyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring attached to a methoxyphenyl group and a tolyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the triazolopyridazine ring and the electron-donating methoxy group. The sulfur atom might also be a site of reactivity .科学的研究の応用

Reactivity of 1,2,4-Triazole Derivatives

Compounds featuring the 1,2,4-triazole moiety, similar to the core structure of the queried compound, exhibit significant antioxidant and antiradical activities, with potential implications for treating conditions induced by radiation exposure. These compounds are compared to amino acids like cysteine for their free SH-group, suggesting their utility in mitigating oxidative stress and supporting biochemical processes in affected patients (Kaplaushenko, 2019).

Antibacterial Activity of Triazole Hybrids

1,2,4-Triazole-containing hybrids have been identified as potent antibacterial agents, especially against Staphylococcus aureus, including antibiotic-resistant strains. The structural features of these compounds enable them to inhibit critical bacterial enzymes and proteins, demonstrating the potential of triazole derivatives in developing new antibacterial therapies (Li & Zhang, 2021).

Synthetic Applications of Triazole Derivatives

The synthetic versatility of 1,2,4-triazole derivatives, encompassing a wide range of pharmaceutical and industrial applications, underscores their importance. These compounds serve as precursors for developing drugs, agrochemicals, and high-energy materials, highlighting their broad utility in fine chemical synthesis. The presence of the triazole moiety enhances the efficacy and selectivity of these compounds, making them valuable in creating novel materials and pharmaceuticals (Nazarov et al., 2021).

Pharmacological Significance of Pyridazinone Derivatives

Pyridazinone derivatives, closely related to the compound , have been explored for their therapeutic potential, particularly as COX-2 inhibitors. These compounds exhibit notable anti-inflammatory properties and have been considered for treating pain and inflammation associated with conditions like arthritis, showcasing the therapeutic relevance of pyridazinone derivatives in medicinal chemistry (Asif, 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-14-3-5-16(6-4-14)21-23-22-19-11-12-20(24-25(19)21)28-13-18(26)15-7-9-17(27-2)10-8-15/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCLILDUHISPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2568338.png)

![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)

![7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2568347.png)

![6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2568351.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)